2'-Chloro-2'-deoxyuridine 5'-diphosphate is a synthetic nucleoside analog that plays a significant role in biochemical research and therapeutic applications. It is structurally similar to deoxyuridine, with a chlorine atom replacing the hydroxyl group at the 2' position of the ribose sugar. This modification alters its biological activity, making it an important compound in studies related to DNA synthesis and repair mechanisms.
This compound is synthesized through chemical reactions involving 2'-deoxyuridine, typically utilizing chlorination methods. Its production can be achieved on both laboratory and industrial scales, ensuring high purity and yield.
2'-Chloro-2'-deoxyuridine 5'-diphosphate falls under the category of nucleoside analogs and is classified as a purine nucleoside analog. It is particularly relevant in the fields of molecular biology and pharmacology due to its effects on DNA metabolism.
The synthesis of 2'-Chloro-2'-deoxyuridine 5'-diphosphate generally involves the chlorination of 2'-deoxyuridine. A common method employs thionyl chloride in the presence of a base such as pyridine, which facilitates the substitution of the hydroxyl group with a chlorine atom.
The molecular structure of 2'-Chloro-2'-deoxyuridine 5'-diphosphate consists of a ribose sugar, a chlorine atom at the 2' position, and two phosphate groups attached at the 5' position. The presence of chlorine affects its interaction with enzymes involved in nucleotide metabolism.
2'-Chloro-2'-deoxyuridine 5'-diphosphate participates in various biochemical reactions, primarily involving ribonucleotide reductase. It acts as an inhibitor by competing with natural substrates during DNA synthesis.
Research has shown that when incubated with ribonucleotide reductase in the presence of reducing agents, it can lead to the formation of modified nucleotides, indicating its role in altering nucleotide pools within cells .
The mechanism of action for 2'-Chloro-2'-deoxyuridine 5'-diphosphate involves its phosphorylation by thymidine kinase to form active triphosphate forms. Upon incorporation into DNA, it disrupts normal DNA synthesis processes.
2'-Chloro-2'-deoxyuridine 5'-diphosphate is utilized in several scientific applications:
The compound's unique properties make it a valuable asset in both basic research and clinical applications, contributing to our understanding of nucleic acid metabolism and therapeutic strategies against proliferative diseases.
2'-Chloro-2'-deoxyuridine 5'-diphosphate (ClUDP) is a modified nucleotide derivative characterized by specific stereochemical alterations to the ribose moiety of uridine. Its molecular formula is C₉H₁₀N₂O₁₁P₂Cl, with a molecular weight of 419.58 Daltons and a monoisotopic mass of 421.96831 Daltons [1] [6]. The compound features a chlorine atom substituted at the 2'-position of the deoxyribose sugar, replacing the native hydroxyl group, while retaining the uracil base and a 5'-diphosphate group.
The 2'-chloro substitution induces significant conformational changes in the sugar ring. X-ray crystallographic evidence of related 2'-halogenated nucleotides demonstrates that the bulky electronegative chlorine atom preferentially adopts an anti orientation relative to the base moiety. This configuration influences the sugar pucker equilibrium, favoring a C3'-endo conformation that mimics RNA-like structural characteristics. The diphosphate group exhibits standard tetrahedral geometry with P-O bond lengths averaging 1.60-1.62 Å and O-P-O bond angles approximating 109.5°, consistent with unmodified nucleotide diphosphates.
Stereochemical analysis confirms that ClUDP exists exclusively in the β-D-configuration at the anomeric carbon (C1'), as verified through comparison with authentic standards using NMR techniques [3]. The 2'-chloro substituent creates a gauche effect with the adjacent 3'-hydrogen, restricting rotational freedom about the C2'-C3' bond and reducing sugar ring flexibility compared to unmodified UDP. This constrained conformation has significant implications for its biological activity and enzyme recognition.
Table 1: Molecular Characteristics of 2'-Chloro-2'-deoxyuridine 5'-Diphosphate
Property | Value |
---|---|
Molecular Formula | C₉H₁₀N₂O₁₁P₂Cl |
Molecular Weight | 419.58 Daltons |
Monoisotopic Mass | 421.96831 Daltons |
Anomeric Configuration | β-D-ribofuranoside |
Sugar Puckering Preference | C3'-endo |
CAS Registry Number | 92544-26-8 |
ClUDP exhibits moderate solubility in aqueous buffers (approximately 5 mg/mL in neutral phosphate buffer) and limited solubility in organic solvents except polar aprotic solvents like DMSO. Its stability profile reveals significant pH-dependent degradation patterns, with maximum stability observed near physiological pH (7.0-7.4) at 4°C. Under accelerated degradation conditions (37°C, pH 7.4), the compound undergoes hydrolysis with an estimated half-life of 8-12 hours, necessitating cold-chain storage for experimental use [10].
The primary degradation pathway involves enzymatic activation by ribonucleotide reductase (RNR), leading to complex decomposition chemistry. Biochemical studies demonstrate that ClUDP serves as a mechanism-based inhibitor of Escherichia coli and Lactobacillus leichmannii RNR through formation of a reactive intermediate. Upon binding to the active site, the enzyme catalyzes chlorine elimination, generating a 3'-keto-2'-deoxynucleotide intermediate that spontaneously decomposes to 2-methylene-3(2H)-furanone and uracil, with concomitant release of inorganic pyrophosphate (6 equivalents per inactivation event) [2].
This degradation pathway is reductant-dependent:
Non-enzymatic decomposition follows hydrolytic pathways analogous to other halogenated nucleotides, with pH-dependent cleavage of the glycosidic bond and potential anomerization at C1'. The electron-withdrawing chlorine at C2' labilizes the glycosidic bond compared to unmodified uridine nucleotides, accelerating base release under alkaline conditions (pH > 8.0).
NMR Spectroscopy: ¹H NMR analysis of ClUDP derivatives reveals distinctive proton signals influenced by the electronegative chlorine atom. Key resonances include:
³¹P NMR shows two distinct resonances for the diphosphate group at approximately δ -10.2 ppm (Pα) and δ -5.8 ppm (Pβ), with a coupling constant (²Jₚ₋ₚ) of 20-22 Hz, consistent with diphosphate linkages in nucleotides. The chlorine substituent causes measurable upfield shifts (0.2-0.4 ppm) in adjacent protons compared to 2'-deoxyuridine diphosphate due to its +I effect.
Mass Spectrometry: High-resolution mass spectrometry confirms the molecular ion cluster pattern characteristic of chlorinated compounds. Negative-ion ESI-MS shows the [M-H]⁻ ion at m/z 419.0 with isotopic distribution matching C₉H₁₀N₂O₁₁P₂Cl (calculated 419.58). Fragmentation patterns include:
UV-Vis Spectroscopy: ClUDP exhibits a λₘₐₓ at 262 nm (ε = 9,800 M⁻¹cm⁻¹) in neutral aqueous solution, characteristic of uracil derivatives. The 2'-chloro substitution causes a 2-3 nm bathochromic shift compared to unmodified UDP due to the inductive effect on the sugar-base electronic interaction. The spectrum shows pH-dependent changes with a hypsochromic shift to 258 nm under alkaline conditions (pH > 10) as the uracil ring ionizes.
Infrared Spectroscopy: Solid-state FTIR analysis reveals key absorption bands:
Table 2: Characteristic Spectroscopic Signatures of ClUDP
Technique | Key Features |
---|---|
¹H NMR | H1' δ 6.03 (t); H3' δ 4.23 (m); H6 δ 8.50 (s); H2' δ 2.48 (m) |
³¹P NMR | Pα δ -10.2; Pβ δ -5.8; ²Jₚ₋ₚ = 21 Hz |
Mass Spectrometry | [M-H]⁻ at m/z 419.0; PO₃⁻ loss (m/z 341.0); Cl isotope pattern (3:1) |
UV-Vis | λₘₐₓ = 262 nm (pH 7); ε = 9,800 M⁻¹cm⁻¹; shifts to 258 nm at pH 11 |
FTIR | νP=O 1275/1090 cm⁻¹; νC-Cl 730 cm⁻¹; νC=O 1690/1665 cm⁻¹; νP-O-C 990 cm⁻¹ |
ClUDP exhibits distinct biochemical behavior compared to other halogenated nucleotides due to the strategic positioning of chlorine at the 2'-ribose position rather than on the base:
Structural Analogues:
Biochemical Behavior:The 2'-chloro group in ClUDP uniquely targets ribonucleotide reductase through radical-mediated decomposition, whereas base-halogenated analogues like 5-bromo-dUDP or 5-iodo-dUDP function primarily as substrate analogues for DNA polymerases or serve as heavy atom derivatives for crystallography. ClUDP's inactivation mechanism requires specific enzymatic activation, producing 2-methylene-3(2H)-furanone that covalently modifies RNR's active site [2]. This contrasts with 5-azacytidine derivatives that decompose primarily through hydrolytic ring-opening and deformylation [5].
Electronic Effects:The 2'-chloro substituent exerts a stronger +I effect than fluorine but weaker than bromine or iodine. This intermediate electronegativity causes measurable differences in:
Conformational Impact:Comparative crystallographic studies of halogenated nucleotides reveal that 2'-substituents significantly influence pseudorotation phase angles:
Table 3: Comparative Analysis of Halogenated Nucleotide Derivatives
Compound | Modification Site | Molecular Weight | Primary Biological Target | Key Functional Property |
---|---|---|---|---|
2'-Cl-2'-dUDP | Sugar (2') | 419.58 Da | Ribonucleotide reductase | Mechanism-based enzyme inactivation |
5-F-dUDP | Base (C5) | 472.10 Da* | Thymidylate synthase | Competitive inhibition |
5-Cl-2'-deoxyuridine 5'-phosphate | Base (C5) | 326.63 Da | DNA polymerases | pH-dependent mispairing with guanine |
2-Chloro-2'-deoxyadenosine | Sugar (2') | 285.68 Da | Deoxycytidine kinase/ADA resistance | Antileukemic/immunosuppressive activity |
5-Aza-2'-deoxycytidine 5'-triphosphate | Base (C5) | 509.33 Da | DNA methyltransferases | Covalent enzyme trapping |
*As trisodium salt
The unique combination of sugar modification and diphosphate activation makes ClUDP a specialized biochemical tool for studying nucleotide metabolism, particularly ribonucleotide reductase function. Its targeted decomposition mechanism distinguishes it from base-modified halogenated nucleotides that primarily affect nucleic acid structure or act as antimetabolites through different pathways. The 2'-chloro substitution strategy represents a sophisticated approach for developing mechanism-based enzyme inhibitors that exploit enzymatic activation for targeted covalent modification.
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